molecular formula C6H6N2O3 B1278420 3-Amino-5-nitrophenol CAS No. 618-64-4

3-Amino-5-nitrophenol

Cat. No. B1278420
CAS RN: 618-64-4
M. Wt: 154.12 g/mol
InChI Key: VYBFQVODGUQVGO-UHFFFAOYSA-N
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Description

3-Amino-5-nitrophenol is a chemical compound that is part of a broader class of compounds known for their utility in the synthesis of dyes and pigments. The compound is characterized by the presence of both amino and nitro functional groups attached to a phenol ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 3-Amino-5-nitrophenol derivatives can be achieved through a method that involves starting from isatins. This process includes a Bayer-Villiger oxidation followed by nitration of the intermediate 2,3-dioxo-4H-1.4-benzooxazines. Subsequent hydrolysis of the corresponding nitro compounds yields the desired 5-nitro-2-aminophenols. This method has been demonstrated to be an effective and reliable route for obtaining these compounds, which can then be used to synthesize azo dyes from 2-naphthol and 1-phenyl-3-methylpyrazolone-5 .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, has been elucidated using single-crystal X-ray diffraction. These compounds serve as intermediates in the synthesis of potential antitumor agents like ABT-751. The crystal structures of these compounds reveal that they crystallize in different space groups of the monoclinic system, with specific lattice parameters and angles. Intermolecular hydrogen bonds, such as N–H–O and O–H–N, are observed in the crystal structures, which effectively stabilize the structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-5-nitrophenol derivatives include the reaction of 4-aminophenol with 2-chloro-3-nitropyridine to yield an intermediate, which is then reduced to form the corresponding aminophenol. Notably, the reduction step can be performed using sodium sulfide in aqueous media, which offers advantages such as shorter reaction times and simplified operation compared to traditional Pd/C catalytic hydrogenation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Amino-5-nitrophenol are not detailed in the provided papers, the presence of amino and nitro groups on the phenol ring suggests that the compound would exhibit properties typical of nitroaromatic amines. These may include moderate solubility in water, the potential for hydrogen bonding, and the ability to participate in various chemical reactions, particularly those relevant to dye synthesis. The intermolecular hydrogen bonding observed in related compounds also suggests that 3-Amino-5-nitrophenol could have similar stabilizing interactions in its solid-state form .

Scientific Research Applications

Degradation and Environmental Applications

3-Amino-5-nitrophenol and related compounds are significant in environmental science, particularly in the degradation of nitrophenols. Research indicates that certain bacteria, like Ralstonia eutropha JMP134, can utilize nitrophenols as a nitrogen, carbon, and energy source. These bacteria can degrade nitrophenols through specific enzymatic processes, such as chemoselective reduction of aromatic nitro groups and Bamberger rearrangements. This degradation is vital in addressing environmental contamination by nitrophenols, which are common in industrial waste (Schenzle et al., 1999).

Catalysis and Reduction of Nitro Compounds

The reduction of nitro compounds to amines, a significant transformation in organic chemistry, has applications in synthesizing drugs, biologically active molecules, and other chemicals. Studies on graphene-based catalysts demonstrate their effectiveness in reducing nitro compounds, highlighting the potential of 3-Amino-5-nitrophenol in such processes (Nasrollahzadeh et al., 2020).

Analytical Chemistry and Detection Methods

Gold-copper alloy nanoparticles (Au-Cu NPs) have been developed as sensors for detecting nitro aromatic toxins, including 2-amino-4-nitrophenol. This advancement in electrochemical sensing platforms demonstrates the relevance of 3-Amino-5-nitrophenol in developing methods for detecting persistent toxic organic pollutants (Shah et al., 2017).

Synthesis and Chemical Reactions

The synthesis of 2-Amino-5-nitrophenol has been explored using various raw materials and processes. One method involves using o-aminophenol and urea through cyclocondensation, nitration, and alkaline hydrolysis, indicating its potential for efficient and low-cost production (Yan, 2001).

Environmental Toxicity and Removal

Studies on the toxicity and degradability of nitrophenols in anaerobic systems shed light on the environmental impact of 3-Amino-5-nitrophenol. These compounds are used in various industries and are listed as priority pollutants. Understanding their toxic effects and pathways for degradation is crucial for environmental protection and remediation efforts (Uberoi & Bhattacharya, 1997).

Safety And Hazards

3-Amino-5-nitrophenol is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Relevant Papers

Several papers have been retrieved that discuss 3-Amino-5-nitrophenol. One paper discusses the determination of aminonitrophenols in hair dyes using a carbon paste electrode and a boron-doped diamond film electrode . Another paper discusses the physiologically-based pharmacokinetic model for 2,4-dinitrophenol .

properties

IUPAC Name

3-amino-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFQVODGUQVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442306
Record name 3-amino-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-nitrophenol

CAS RN

618-64-4
Record name 3-amino-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DV Parke - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… 2:6and 3:5-Dinitrophenol, 2:6- and 3:5-diaminophenol, 2-amino-6-nitrophenol and 3-amino-5-nitrophenol were not present in amounts greater than 0-05 % of the dose. All the …
Number of citations: 46 www.ncbi.nlm.nih.gov
M Fawwaz, K Mishiro, RN Arwansyah, K Ogawa - 2024 - bi.tbzmed.ac.ir
Introduction: Imaging a non-small cell lung cancer (NSCLC) using radiolabeled tyrosine kinase inhibitors (TKIs) has attracted attention due to their unique interaction with the target …
Number of citations: 0 bi.tbzmed.ac.ir
AR Forrester, JL Wardell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the “monohydroxy derivatives of benzene.” The term “phenol” is applied generally to all derivatives of benzene and its homologs having …
Number of citations: 6 www.sciencedirect.com
CP STEWART - Progress in Chemical Toxicology: Volume 2, 2013 - books.google.com
The information in this chapter is a continuation of the subject matter in Chapters 2 through 6, Volume I, in Toxicology: Mechanisms and Analytical Methods, Stewart and Stolman (S56). …
Number of citations: 0 books.google.com
RFVOFSP GLYCOSIDES
Number of citations: 0

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